molecular formula C16H24N2O2S B15058384 tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B15058384
M. Wt: 308.4 g/mol
InChI Key: ISUMFXBZUXSOPH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a pyridine ring with a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe mercapto group is then introduced through a thiolation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets through the mercapto and pyridine groups makes it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the mercapto group, which provides additional reactivity compared to similar compounds. This makes it particularly useful in applications where thiol reactivity is desired .

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-11-9-12(10-17-14(11)21)13-7-5-6-8-18(13)15(19)20-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,21)

InChI Key

ISUMFXBZUXSOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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